molecular formula C13H17ClN2O B2743264 (S)-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride CAS No. 1786622-63-6

(S)-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride

Cat. No. B2743264
CAS RN: 1786622-63-6
M. Wt: 252.74
InChI Key: SJBWKGPSJZQXQV-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride” is a chemical compound with the molecular formula C13H16N2O・HCl . It is a versatile material extensively used in scientific research and offers immense potential in drug discovery, organic synthesis, and medicinal chemistry due to its unique structural properties.


Molecular Structure Analysis

The molecular formula of “this compound” is C13H17ClN2O . The average mass is 252.740 Da and the monoisotopic mass is 252.102936 Da .

Scientific Research Applications

Synthesis and Structure-Activity Relationships

Research has demonstrated the synthesis and structure-activity relationships (SAR) of acetylcholinesterase inhibitors, highlighting the importance of rigid analogs for enhancing activity. The study by Sugimoto et al. (1995) elaborates on the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride (E2020) and its potent anti-AChE activity, showcasing the selective affinity for AChE over butyrylcholinesterase and its marked increase in acetylcholine content in rat cerebral cortex upon administration (Sugimoto et al., 1995). This study underlines the potential therapeutic applications of such compounds in treating diseases characterized by cholinergic dysfunction.

Antimycobacterial and Cytotoxic Evaluation

A series of secondary amine-substituted isoindoline-1,3-dione-4-aminoquinolines have been synthesized and evaluated for their antimycobacterial activities. The research conducted by Rani et al. (2019) discovered that compounds with a butyl chain as a spacer between two pharmacophores showed potent and non-cytotoxic antimycobacterial activity, indicating their potential application in developing new treatments for tuberculosis (Rani et al., 2019).

Corrosion Inhibition

The inhibitive properties of derivatives on the corrosion of mild steel in acidic media have been studied, indicating that compounds with piperidinylmethylindoline-2-one structures can serve as effective corrosion inhibitors. The research by Ahamad et al. (2010) demonstrates that these compounds show mixed-type inhibition behavior and adhere to the Langmuir adsorption isotherm, suggesting their utility in protecting metals against corrosion in industrial applications (Ahamad et al., 2010).

Luminescent Properties and Photo-induced Electron Transfer

Studies on naphthalimides with piperazine substituent, such as the work by Gan et al. (2003), explore the luminescent properties and photo-induced electron transfer mechanisms, revealing insights into the potential use of such compounds in designing new photoluminescent materials or molecular probes for bioimaging applications (Gan et al., 2003).

Mechanism of Action

The mechanism of action of “(S)-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride” is not specified in the search results. Its use in drug discovery and medicinal chemistry suggests that it may interact with biological systems in a specific way.

Safety and Hazards

The safety data sheet for “(S)-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride” provides several safety measures. If inhaled or swallowed, or if it comes into contact with skin or eyes, medical attention may be required . It should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2-[(3S)-piperidin-3-yl]-3H-isoindol-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c16-13-12-6-2-1-4-10(12)9-15(13)11-5-3-7-14-8-11;/h1-2,4,6,11,14H,3,5,7-9H2;1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBWKGPSJZQXQV-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CC3=CC=CC=C3C2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)N2CC3=CC=CC=C3C2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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